molecular formula C10H17N3S B13208804 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine

2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine

Cat. No.: B13208804
M. Wt: 211.33 g/mol
InChI Key: UEBDFIKQZPBBAD-UHFFFAOYSA-N
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Description

This compound features a thiopyrano[4,3-c]pyrazole core fused with a tert-butyl group at position 2 and an amine at position 2. Its molecular formula is C₁₀H₁₇N₃S, with a molecular weight of 211.33 g/mol (calculated). The thiopyrano ring incorporates a sulfur atom, which enhances lipophilicity and may influence metabolic stability compared to oxygen-containing analogs. It is listed under CAS 1260663-66-8 with 95% purity in commercial catalogs .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

2-tert-butyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine

InChI

InChI=1S/C10H17N3S/c1-10(2,3)13-9(11)7-6-14-5-4-8(7)12-13/h4-6,11H2,1-3H3

InChI Key

UEBDFIKQZPBBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CSCCC2=N1)N

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Cyclizations and C-H Activation

  • Rhodium and Copper Catalysis:
    Rhodium(III)-catalyzed C-H activation has been employed to construct complex pyrazole frameworks. For instance, the activation of C-H bonds in suitable precursors followed by cyclization with alkynes yields fused heterocycles with high regioselectivity.

  • C-H Functionalization with Active Metal Catalysts:
    Active Rh(III) catalysts facilitate the formation of metallocycles, which upon further transformation, lead to pyrazole derivatives with diverse substitutions.

Tandem and Multicomponent Reactions

  • Oxidative Tandem Processes:
    A notable method involves oxidative conditions that promote C-N bond cleavage, CO insertion, and subsequent cyclization steps, producing trisubstituted pyrazoles efficiently.

  • Four-Component Synthesis of Pyrazolyl-Triazoles:
    Multicomponent reactions combining hydrazines, alkynes, and other building blocks under mild conditions have been reported to generate complex pyrazole derivatives rapidly.

Cycloaddition Strategies

  • [3 + 2] Cycloaddition of Nitrile Imines:
    This approach involves the generation of nitrile imines that undergo cycloaddition with alkynes, forming pyrazoles under mild conditions. Such methods are adaptable for synthesizing fused heterocycles like thiopyrano[4,3-c]pyrazoles.

  • Use of Heterocyclic Acetonitriles:
    The synthesis of heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles via nucleophilic addition and cyclization pathways has been demonstrated, providing access to structurally diverse pyrazoles.

Specific Synthetic Routes for 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine

The synthesis of this compound likely involves a multistep process integrating heterocyclic cyclizations, nucleophilic substitutions, and functional group transformations.

Construction of the Thiopyrano[4,3-c]pyrazole Core

  • Step 1: Formation of the Pyrazole Ring
    Starting from a suitable hydrazine derivative, such as a hydrazine-functionalized heterocycle, a cyclization with a heterocyclic acetonitrile or related precursor can generate the pyrazole core. This step may involve nucleophilic attack on electrophilic centers followed by ring closure under mild conditions.

  • Step 2: Incorporation of the Thiopyrano Moiety
    The thiopyrano ring can be introduced via a cyclization involving sulfur-containing precursors, such as thiolactams or thioethers, reacting with the pyrazole intermediate. Metal catalysis or oxidative cyclization can facilitate this process.

Introduction of the tert-Butyl Group at the 2-Position

  • Step 3: Alkylation or Substitution
    The tert-butyl group can be introduced via nucleophilic substitution or alkylation of the pyrazole nitrogen or carbon centers, employing tert-butyl halides or related electrophiles under basic conditions.

Amination at the 3-Position

  • Step 4: Amine Functionalization
    The amino group at the 3-position can be introduced through nucleophilic substitution using ammonia or amine derivatives, often under catalytic or reductive conditions to ensure selectivity.

Summary of Preparation Methods

Method Category Description Advantages Limitations
Hydrazine Condensation Reaction of hydrazines with diketones or acyl compounds Simple, classical Harsh conditions, low yields for complex fused systems
Metal-Catalyzed Cyclizations C-H activation and cycloaddition with alkynes High regioselectivity, mild conditions Requires expensive catalysts, optimization needed
Multicomponent Reactions Combining multiple precursors in one pot Efficient, rapid synthesis Substrate scope limited by reaction conditions
Cycloaddition of Nitrile Imines 1,3-Dipolar cycloaddition with alkynes Mild conditions, high regioselectivity Requires in-situ generation of nitrile imines

Chemical Reactions Analysis

2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application, but generally include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Thiopyrano vs. Pyrano Analogs

Compound Name Molecular Formula Molecular Weight Key Features Biological/Physicochemical Notes
2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine C₈H₁₁N₃O 165.20 g/mol Pyrano ring (oxygen) instead of thiopyrano Reduced lipophilicity due to oxygen; potential differences in metabolic stability and solubility .
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine C₁₀H₁₇N₃S 211.33 g/mol Thiopyrano ring (sulfur) and tert-butyl group Higher lipophilicity; tert-butyl group may improve steric shielding of the amine, reducing oxidative metabolism .

Substituent Variations in Thiopyrano-Pyrazole Derivatives

Compound Name Molecular Formula Substituents Key Differences
2-Methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid C₈H₁₀N₂O₂S Methyl group at position 2; carboxylic acid at position 3 Carboxylic acid introduces acidity (pKa ~4-5), altering solubility and hydrogen-bonding potential compared to the amine .
3a,4,6,7-Tetrahydro-3-phenyl-7-(phenylmethylene)thiopyrano[4,3-c]pyrazole-2(3H)-ethanamine C₂₁H₂₁N₃S Phenyl and phenylmethylene groups; ethanamine chain Bulky aromatic substituents increase molecular weight (347.48 g/mol) and lipophilicity; ethanamine chain may enhance membrane permeability .

Heterocyclic Framework Modifications

Compound Name Molecular Formula Core Structure Key Structural Notes
6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine C₆H₈N₂S₂ Thiopyrano fused with thiazole Additional sulfur in thiazole enhances aromatic stability; smaller molecular weight (172.27 g/mol) compared to target compound .
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₇H₁₁N₅ Diazolo-pyrazole core (no thiopyrano) Nitrogen-rich framework (5 nitrogens) increases polarity; ethyl/methyl groups may reduce metabolic clearance .

Simpler Pyrazole Derivatives

Compound Name Molecular Formula Substituents Activity Notes
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o) C₁₇H₁₉N₃ Naphthyl group at position 1; tert-butyl at position 3 Enhanced π-π stacking potential due to naphthyl group; antifungal activity reported in vitro .
1-tert-Butyl-3-(p-tolyl)-4-amine-1H-pyrazole (25p) C₁₄H₁₉N₃ p-Tolyl group at position 3 Moderate solubility in phosphate buffer (HT-Solubility assay); weaker enzymatic inhibition compared to fused thiopyrano analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound C₁₀H₁₇N₃S 211.33 2.8 Thiopyrano, tert-butyl, amine
Pyrano Analog C₈H₁₁N₃O 165.20 1.2 Pyrano, amine
Thiopyrano-Thiazole C₆H₈N₂S₂ 172.27 1.4 Thiopyrano, thiazole, amine

Biological Activity

2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine is a compound with potential biological significance due to its unique chemical structure. This article reviews its biological activities, including cytotoxicity, antibacterial properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C₁₃H₁₈N₂S
  • Molecular Weight: 238.36 g/mol
  • CAS Number: 1785412-89-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its cytotoxic effects and potential as an antimicrobial agent.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit varying levels of cytotoxicity depending on their structural modifications. For instance:

  • A study found that certain derivatives showed significant cytotoxic effects at concentrations of up to 300 μg/mL. The compound with a butyl substituent demonstrated the highest toxicity among tested variants .

Antimicrobial Properties

Several studies have evaluated the antimicrobial potential of thiopyrano derivatives:

  • A derivative containing a thiopyrano core exhibited antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL against various pathogens .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial in determining its biological activity. The following aspects are noteworthy:

  • Substituents: The presence and position of alkyl groups significantly influence the compound's cytotoxicity and selectivity indices (SI). For example:
    • Compounds with hydroxyl or methyl groups at specific positions on the thiopyrano ring showed enhanced activity compared to those lacking such modifications .
  • Functional Groups: The introduction of different functional groups can either enhance or diminish biological activity. For instance:
    • Modifications leading to increased lipophilicity often correlate with improved membrane permeability and higher biological efficacy .

Case Studies

  • Cytotoxic Evaluation:
    A specific study assessed the cytotoxic effects of various thiopyrano derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values ranging from 18.4 µM to over 300 µM depending on structural variations and cell types tested .
  • Antibacterial Activity:
    Another study examined the antibacterial effects of thiopyrano derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition at concentrations as low as 50 μg/mL for certain derivatives .

Summary Table of Biological Activities

Activity TypeCompound VariantIC50/MIC (µM/μg/mL)Notes
Cytotoxicity2-tert-butyl derivative~18.4Highest activity among tested variants
AntibacterialThiopyrano derivative50Effective against various pathogens
AntifungalThiopyrano derivative50Comparable efficacy to standard agents

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